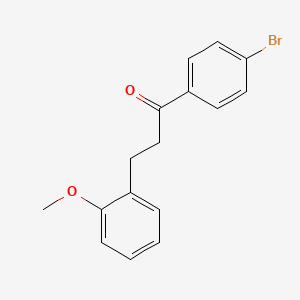

4'-Bromo-3-(2-methoxyphenyl)propiophenone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 4'-Bromo-3-(2-methoxyphenyl)propiophenone is a chemical entity that has been the subject of various studies due to its potential applications and interesting chemical properties. While the provided papers do not directly discuss this compound, they do provide insights into similar brominated and methoxyphenyl compounds, which can be used to infer some aspects of the compound .

Synthesis Analysis

The synthesis of brominated methoxyphenyl compounds typically involves the reaction of precursor phenols with halogenating agents or acid chlorides. For instance, one study describes the synthesis of a brominated compound by refluxing 4-bromonaphthalen-1-ol with glacial acetic acid in the presence of fused ZnCl2, followed by condensation with 4-methoxybenzaldehyde . Another study reports the synthesis of a brominated methanone by reacting 4-bromophenol with benzoyl chloride . These methods suggest that the synthesis of 4'-Bromo-3-(2-methoxyphenyl)propiophenone could potentially be achieved through similar halogenation and condensation reactions.

Molecular Structure Analysis

The molecular structure of brominated methoxyphenyl compounds has been elucidated using techniques such as X-ray crystallography and spectroscopy. For example, the crystal structure of a related compound was determined to be monoclinic with specific cell parameters . Additionally, density functional theory (DFT) has been used to optimize the geometry of similar compounds, providing insights into their molecular electrostatic potential, Fukui function, and natural bond orbital analyses . These studies indicate that a detailed molecular structure analysis of 4'-Bromo-3-(2-methoxyphenyl)propiophenone would likely reveal important electronic and steric features that influence its reactivity and interactions.

Chemical Reactions Analysis

Brominated methoxyphenyl compounds participate in various chemical reactions, including substitution reactions. For instance, bromination, nitration, and Friedel–Crafts acetylation reactions have been investigated for methoxybenzo[b]thiophene derivatives, leading to substituted products . This suggests that 4'-Bromo-3-(2-methoxyphenyl)propiophenone could also undergo similar electrophilic aromatic substitution reactions, potentially yielding a range of derivatives with different functional groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated methoxyphenyl compounds have been characterized using spectroscopic methods and by studying their interactions with biological molecules. Spectroscopic characterization provides information on the vibrational and electronic transitions within the molecule . Additionally, the antimicrobial activities of synthesized compounds have been evaluated, indicating potential biological relevance . The non-covalent interactions of these compounds in various solutions have also been analyzed, which could be relevant for understanding the solubility and reactivity of 4'-Bromo-3-(2-methoxyphenyl)propiophenone .

科学的研究の応用

Synthesis and Chemical Properties

One study elaborates on the synthesis and characterization of novel compounds, including bromophenol derivatives, from the red alga Rhodomela confervoides. These compounds were analyzed for their structure and potential bioactivity, although they showed inactivity against several human cancer cell lines and microorganisms. This research underscores the ongoing exploration of natural sources for novel compounds with potential applications in medicinal chemistry and drug discovery (Zhao et al., 2004).

Antioxidant and Anticancer Activities

Further investigations into bromophenol derivatives from Rhodomela confervoides have identified compounds with potent antioxidant activities. These studies suggest that such compounds could be promising candidates for the development of new antioxidants with applications in food preservation, pharmaceuticals, and cosmetics to combat oxidative stress (Li et al., 2011). Moreover, the antioxidant and anticancer activities of synthesized methylated and acetylated derivatives of natural bromophenols have been highlighted, indicating the therapeutic potential of these compounds against oxidative damage and certain cancers (Dong et al., 2022).

Novel Synthetic Approaches

Research on the synthesis of enantiomerically pure compounds via reactions involving bromophenol derivatives demonstrates the importance of these compounds in creating pharmaceuticals with high purity and targeted biological activities (Martelli et al., 2011). This area of study is crucial for drug development, offering pathways to synthesize molecules with specific configurations and potential therapeutic benefits.

特性

IUPAC Name |

1-(4-bromophenyl)-3-(2-methoxyphenyl)propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15BrO2/c1-19-16-5-3-2-4-13(16)8-11-15(18)12-6-9-14(17)10-7-12/h2-7,9-10H,8,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMZGGKWXPUBTIE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CCC(=O)C2=CC=C(C=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15BrO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30644173 |

Source

|

| Record name | 1-(4-Bromophenyl)-3-(2-methoxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30644173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4'-Bromo-3-(2-methoxyphenyl)propiophenone | |

CAS RN |

898769-87-4 |

Source

|

| Record name | 1-(4-Bromophenyl)-3-(2-methoxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30644173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

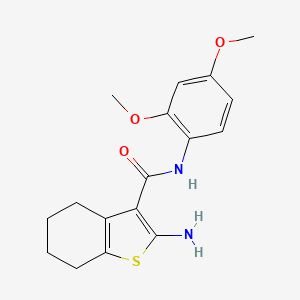

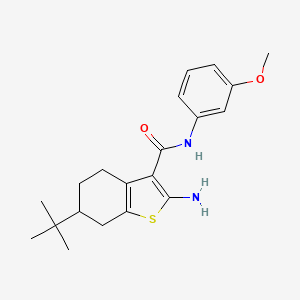

![tert-Butyl 1,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B1292875.png)

![2-Amino-N-(3-methoxyphenyl)-6-tert-pentyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B1292893.png)